GAMMA-OXO-alpha-METHYL-2-DIBENZOTHIOPHENEBUTYRIC ACID
Overview
Description
GAMMA-OXO-alpha-METHYL-2-DIBENZOTHIOPHENEBUTYRIC ACID is an organic compound with the molecular formula C17H14O3S It is characterized by the presence of a dibenzothiophene moiety, which is a sulfur-containing aromatic ring system, and a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GAMMA-OXO-alpha-METHYL-2-DIBENZOTHIOPHENEBUTYRIC ACID typically involves the following steps:
Friedel-Crafts Acylation: The dibenzothiophene is acylated using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aldol Condensation: The acylated product undergoes aldol condensation with an appropriate aldehyde to form the desired ketone.
Oxidation: The ketone is then oxidized to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: GAMMA-OXO-alpha-METHYL-2-DIBENZOTHIOPHENEBUTYRIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzothiophene derivatives.
Scientific Research Applications
GAMMA-OXO-alpha-METHYL-2-DIBENZOTHIOPHENEBUTYRIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of GAMMA-OXO-alpha-METHYL-2-DIBENZOTHIOPHENEBUTYRIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: Similar in structure but lacks the sulfur-containing dibenzothiophene moiety.
4-Dibenzothiophen-2-yl-2-methylbutanoic acid: Similar but without the ketone group.
Uniqueness: GAMMA-OXO-alpha-METHYL-2-DIBENZOTHIOPHENEBUTYRIC ACID is unique due to the presence of both the dibenzothiophene moiety and the butanoic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-dibenzothiophen-2-yl-2-methyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)8-14(18)11-6-7-16-13(9-11)12-4-2-3-5-15(12)21-16/h2-7,9-10H,8H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCUXHHINRBWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296331 | |
Record name | AG-J-82763 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26139-07-1 | |
Record name | NSC108824 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AG-J-82763 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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